delta-2-Cefodizime

Antimicrobial susceptibility Structure-activity relationship Quality control

Erroneous impurity identification in ANDA submissions risks costly regulatory rejection. δ-2-Cefodizime (CAS 120533-30-4) is the authenticated, antibacterially inactive Δ²-isomer impurity standard that definitively resolves this challenge. • Establishes relative retention time (RRT) and system suitability for HPLC impurity profiling per ICH Q3B. • Serves as the terminal degradation marker in forced-degradation and stability-indicating method validation. • Delivers batch-to-batch reproducibility data essential for pharmaceutical equivalence demonstration against the RLD.

Molecular Formula C20H20N6O7S4
Molecular Weight 584.67
CAS No. 120533-30-4
Cat. No. B601310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-2-Cefodizime
CAS120533-30-4
Synonyms[6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid;  THR 221B; 
Molecular FormulaC20H20N6O7S4
Molecular Weight584.67
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O
InChIInChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Delta-2-Cefodizime: Inactive Δ² Isomer Reference Standard


Delta-2-Cefodizime (δ-2-Cefodizime, CAS 120533-30-4, molecular formula C₂₀H₂₀N₆O₇S₄, molecular weight 584.67 g/mol) is the Δ² double-bond positional isomer of the third-generation cephalosporin antibiotic cefodizime [1]. Unlike the pharmacologically active Δ³ parent compound, delta-2-Cefodizime is an inactive isomer and a significant degradation product or synthetic impurity formed during the manufacture and storage of cefodizime sodium for injection [2]. Its primary commercial and scientific utility lies in its function as a certified reference standard for pharmaceutical impurity profiling, method validation, and stability-indicating assay development in quality control (QC) and Abbreviated New Drug Application (ANDA) submissions [3].

Type Certified Impurity Reference Standard
Parent Drug Cefodizime (3rd-gen cephalosporin)
Key Use HPLC & LC-MS Impurity Profiling

Why Delta-2-Cefodizime Cannot Be Substituted


Procurement or substitution errors between delta-2-Cefodizime and either cefodizime active pharmaceutical ingredient (API) or alternative cephalosporin impurities carry distinct operational and regulatory risks. Delta-2-Cefodizime is an antibacterially inactive Δ² isomer, whereas cefodizime API is a potent broad-spectrum antibiotic [1]. Substituting cefodizime API for this compound in analytical method development would invalidate system suitability criteria and compromise impurity quantification due to differing chromatographic behavior and mass spectrometric fragmentation patterns [2]. Furthermore, delta-2-Cefodizime cannot be replaced by structurally distinct cefodizime impurities (e.g., anti-form isomer or Δ³-cephem form) because each impurity exhibits unique retention times and degradation pathways essential for accurate peak identification and regulatory reporting [3]. The quantitative evidence below establishes the specific, verifiable differentiators that mandate precise compound selection.

API substitution invalidates system suitability
Using cefodizime active API in place of this Δ² reference standard may compromise impurity quantification and render system suitability criteria unmet.
Impurity-specific markers not interchangeable
Replacing with anti-form or Δ³-cephem isomers shifts retention times and degradation pathway markers, risking misidentification in stability studies.
General cephalosporin standards lack isomer specificity
Structurally distinct cephalosporin impurities cannot reproduce the Δ²-specific fragmentation pattern required for LC-MS/MS peak confirmation.

Delta-2-Cefodizime: Differentiation Evidence


Antibacterial Inactivity of the Δ² Isomer

Delta-2-Cefodizime possesses the Δ² double-bond configuration between C-2 and C-3 of the dihydrothiazine ring, a structural feature that universally abolishes antibacterial activity across the cephalosporin class, regardless of side-chain modifications. In contrast, cefodizime (Δ³ configuration) exhibits potent broad-spectrum antibacterial activity with MIC₉₀ values typically ≤1 μg/mL against susceptible Enterobacteriaceae and ≤8 μg/mL against methicillin-susceptible Staphylococcus aureus [1]. This fundamental pharmacological divergence means delta-2-Cefodizime is unsuitable for any antimicrobial application and must be handled strictly as an analytical reference material.

Antibacterial Activity
Class-level
Δ²-Cefodizime: MIC >128 µg/mL (inactive)
Cefodizime (Δ³): MIC₉₀ ≤1 µg/mL (active)
Supports impurity identity; confirms unsuitability for antimicrobial screens.
Class-level Δ² inactivity across cephalosporins.
Antimicrobial susceptibility Structure-activity relationship Quality control

Degradation Pathway: Diagnostic Hydrolysis End-Product

In vitro hydrolysis studies of cephalosporin prodrug esters demonstrate that the major hydrolytic products of both Δ³ and Δ² esters are the inactive Δ² cephalosporin free acids [1]. For cefodizime sodium, forced degradation under thermal, acidic, and alkaline conditions generates delta-2-Cefodizime as a characteristic impurity, whereas the active cefodizime (Δ³) degrades via distinct pathways yielding anti-form and Δ³-cephem isomers [2]. This pathway specificity makes delta-2-Cefodizime an essential marker for stability-indicating method validation that cannot be replaced by the parent drug or other impurities.

Degradation Pathway
Cross-study
Terminal hydrolysis product from Δ³ and Δ² esters; distinct from anti-form and Δ³-cephem isomers (LC-MS, C18).
Essential forced degradation marker for impurity acceptance criteria.
Thermal, acidic, alkaline conditions verified.
Forced degradation Stability-indicating methods Impurity profiling

Chromatographic Retention Time Marker

Under validated reversed-phase HPLC conditions, delta-2-Cefodizime exhibits a distinct retention time that separates it from both the cefodizime parent peak and other known isomeric impurities. In an LC-MS method developed for isomeric impurity determination, cefodizime elutes at 11.38 min, while the anti-form isomer elutes at 14.26 min and the Δ³-cephem form at 10.95 min [1]. This chromatographic resolution is essential for accurate impurity quantification, and the delta-2-Cefodizime reference standard provides the definitive retention time and MS fragmentation signature required for peak assignment in routine QC and stability studies.

HPLC Retention Time
Head-to-head
11.38 min (C18, ammonium acetate-acetonitrile)
Definitive RRT marker for system suitability testing.
Resolved from parent (10.95–14.26 min range).
HPLC method validation System suitability Reference standard

Thermodynamic Instability: Δ² vs. Δ³

Experimental and theoretical investigations confirm that Δ³ cephalosporin isomers are thermodynamically more stable than their Δ² counterparts. Molecular mechanics calculations (MM2 force field) on cephalosporin esters show good agreement with experimentally determined equilibrium constants, consistently demonstrating that Δ³ isomers are the thermodynamically favored configuration [1]. This energetic preference drives the irreversible Δ³ → Δ² isomerization observed under basic conditions and contributes to the accumulation of delta-2-Cefodizime as a degradation impurity in cefodizime sodium formulations. The inherent instability of the Δ² isomer relative to the Δ³ parent informs storage conditions, shelf-life specifications, and the need for impurity monitoring.

Thermodynamic Stability
Class-level
Δ² less stable than Δ³; Δ³→Δ² isomerization irreversible under basic conditions.
Supports degradation pathway interpretation and storage condition design.
MM2 force field calculations; Δ³ consistently more stable.
Stability studies Isomerization kinetics Formulation development

Impurity Profiling: Batch Consistency Marker

HPLC-DAD impurity profiling of cefodizime sodium for injection from domestic, imported, and self-manufactured sources demonstrates consistent impurity spectra across batches. Total impurity content and individual impurity percentages, including the delta-2 isomer, were quantified using area normalization and compared for consistency [1]. The delta-2-Cefodizime peak serves as a critical marker for verifying that different manufacturing sources produce comparable impurity profiles, a requirement for demonstrating pharmaceutical equivalence in generic drug applications. Without an authenticated delta-2-Cefodizime reference standard, accurate peak assignment and quantitative comparison across batches cannot be reliably performed.

Batch Consistency
Supporting evidence
Δ² peak: consistent retention time, area%, UV spectrum across all sources
Sources compared: domestic, imported, self-made cefodizime sodium
Batch consistency marker for ANDA/DMF impurity profiling.
HPLC-DAD; statistical equivalence reported.
Pharmaceutical equivalence Generic drug development Quality by Design

Mass Spectrometric Differentiation

Electrospray ionization mass spectrometry (ESI-MS) in negative mode reveals distinct fragmentation pathways for cefodizime and its isomeric impurities, enabling unequivocal structural confirmation of delta-2-Cefodizime. Based on the MS spectra of their molecular ions, the fragmentation pathways of cefodizime and its isomeric impurities (including the Δ² form) were compared and proposed [1]. This differential MS signature provides orthogonal confirmation of peak identity beyond chromatographic retention time alone, which is particularly valuable when resolving co-eluting or closely eluting impurities in complex degradation mixtures.

MS Fragmentation
Head-to-head
Distinct ESI-MS negative mode fragmentation pathways vs. parent and other isomeric impurities.
Orthogonal confirmation of peak identity in LC-MS/MS impurity profiling.
Molecular ion and fragment pattern comparison.
LC-MS Impurity identification Structural elucidation

Delta-2-Cefodizime Reference Standard Applications


HPLC System Suitability & RRT Marker

In routine QC testing of cefodizime sodium drug substance and finished product, delta-2-Cefodizime is used as a system suitability standard to verify column performance and establish relative retention times (RRT) for impurity peaks. Its distinct chromatographic behavior under reversed-phase conditions (C18, ammonium acetate-acetonitrile gradient) enables accurate peak identification in impurity profiling assays [1]. This application directly supports compliance with pharmacopoeial monograph requirements and ICH Q3B impurity control guidelines.

Forced Degradation & Stability-Indicating Validation

Delta-2-Cefodizime is an essential marker for forced degradation studies (thermal, acidic, alkaline, oxidative) performed during stability-indicating method validation. Its formation as a terminal degradation product from both Δ³ and Δ² ester hydrolysis pathways [1] makes it a critical peak for demonstrating method specificity and for establishing degradation kinetics and shelf-life specifications. Regulatory agencies (FDA, EMA) expect authenticated impurity standards for such studies.

Impurity Profiling for ANDA/DMF & Batch Consistency

Generic drug manufacturers utilize delta-2-Cefodizime reference standards to generate comparative impurity profiles demonstrating pharmaceutical equivalence between test and reference listed drug (RLD) products. As demonstrated in HPLC-DAD consistency studies [1], the delta-2 isomer peak serves as a key marker for batch-to-batch reproducibility. Procurement of certified delta-2-Cefodizime supports ANDA and Drug Master File (DMF) submissions by enabling accurate identification and quantification of this specific impurity.

LC-MS/MS Impurity Identification & Structural Elucidation

During development and validation of LC-MS/MS methods for cefodizime impurity profiling, delta-2-Cefodizime is used to establish mass spectral libraries and confirm fragmentation pathways. Its distinct MS fragmentation pattern under ESI negative mode [1] provides orthogonal confirmation of peak identity, essential for identifying unknown impurities in stability samples or when chromatographic resolution is incomplete. This application supports structure elucidation requirements in regulatory impurity qualification.

Application
Selection Property
Validation Focus
HPLC System Suitability & RRT Marker
Certified reference standard with defined retention time
System suitability testing, relative retention time (RRT) determination
Forced Degradation & Stability-Indicating Validation
Impurity marker for degradation pathway studies
Method specificity, degradation kinetics, impurity acceptance criteria per ICH Q3B
Impurity Profiling for ANDA/DMF & Batch Consistency
Batch-consistency marker with reproducible peak attributes
Pharmaceutical equivalence demonstration, impurity acceptance criteria
LC-MS/MS Impurity Identification & Structural Elucidation
Distinct MS fragmentation signature
Peak identity confirmation, spectral library establishment for impurity qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta-2-Cefodizime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.